3,4-Dimethyl pyrazol-1-yl amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H9N3 |
|---|---|
Molecular Weight |
111.15 g/mol |
IUPAC Name |
3,4-dimethylpyrazol-1-amine |
InChI |
InChI=1S/C5H9N3/c1-4-3-8(6)7-5(4)2/h3H,6H2,1-2H3 |
InChI Key |
WIRDLZXYKJWULS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1C)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 3,4 Dimethyl Pyrazol 1 Yl Amine Derivatives
Reactions at the Amine Functionality
The primary amine group attached to the pyrazole (B372694) ring is a key site for a variety of chemical transformations, allowing for the synthesis of diverse molecular architectures.
Acylation and Carbamoylation
Acylation and carbamoylation reactions of pyrazole derivatives have been shown to proceed regioselectively at the amino group. For instance, the acylation and carbamoylation of 3-amino-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines, which can be synthesized from 4-methyl-6-pyrazolyl-2-chloronicotinonitriles, occur specifically at the amino group. researchgate.net One notable compound synthesized through this method is N-[6-(3,5-dimethylpyrazol-1-yl)-1,4-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl]cyclopropanoylamide. researchgate.net This selectivity highlights the utility of these reactions in the targeted functionalization of pyrazole-containing scaffolds.
In a similar vein, 1-cyanoacetyl-3,5-dimethylpyrazole serves as an effective N-cyanoacetylating agent for aromatic amines. nih.gov This reagent is a commercially available, affordable, and less toxic alternative to other cyanoacetylating agents like cyanoacetyl chloride. nih.gov The reaction of 1-cyanoacetyl-3,5-dimethylpyrazole with various amino acid esters under both traditional and ultrasonically-assisted conditions has been explored, leading to the formation of N-cyanoacylated amino acid ester derivatives in good to excellent yields. nih.gov
| Reactant 1 | Reactant 2 | Product | Reference |
| 3-Amino-6-pyrazolyl-1H-pyrazolo[3,4-b]pyridines | Acylating/Carbamoylating agent | N-acylated/carbamoylated pyrazolo[3,4-b]pyridines | researchgate.net |
| 1-Cyanoacetyl-3,5-dimethylpyrazole | Aromatic amines/Amino acid esters | N-Cyanoacylated derivatives | nih.gov |
| 5-Amino-pyrazole derivatives | (E)-ethyl 2-cyano-3-(dimethylamino)acrylate | Pyrazolo[1,5-a]pyrimidine derivatives | researchgate.net |
Condensation Reactions to Form Imines and Schiff Bases
The condensation of primary amines with carbonyl compounds to form imines, also known as Schiff bases, is a fundamental reaction in organic chemistry. masterorganicchemistry.com This reaction typically proceeds through the formation of a transient hemiaminal intermediate, which then dehydrates to yield the stable imine. nih.gov The formation of imines is a reversible process, and the removal of water is often necessary to drive the reaction to completion. rsc.org
The reaction of 4-amino-3,5-dimethyl-1,2,4-triazole with substituted benzaldehydes has been studied, revealing the formation of stable hemiaminals and Schiff bases under neutral conditions. nih.gov The stability and yield of these products are influenced by factors such as solvent polarity, temperature, and the electronic nature of the substituents on the benzaldehyde. nih.gov Apolar aprotic solvents tend to favor the formation of the hemiaminal, while polar solvents shift the equilibrium towards the Schiff base. nih.gov
| Carbonyl Compound | Amine | Product Type | Reference |
| Substituted benzaldehydes | 4-Amino-3,5-dimethyl-1,2,4-triazole | Hemiaminals and Schiff bases | nih.gov |
| Aldehydes/Ketones | Primary amines | Imines (Schiff bases) | masterorganicchemistry.comrsc.org |
| 3-Aminoacetophenone | 2-Naphthol and primary aromatic amines | Azo Schiff base compounds | researchgate.net |
Formation of Hydrazones and Azo Compounds
The synthesis of azopyrazoles can be achieved by coupling aryldiazonium salts with active methylene (B1212753) compounds like acetylacetone (B45752) to form hydrazones, which are then condensed with hydrazine (B178648) or substituted hydrazines. jrespharm.comdergipark.org.tr These azopyrazoles can subsequently be reduced to the corresponding 4-aminopyrazole derivatives. dergipark.org.trscispace.com For example, 4-amino-3,5-dimethylpyrazole can be synthesized by the reduction of the corresponding azo compound with hydrazine hydrate (B1144303). dergipark.org.tr This method has been shown to be efficient and high-yielding. scispace.com
The reduction of azopyrazoles bearing a nitro group, such as 3,5-dimethyl-4-(4-ethoxycarbonyl-phenylazo)-1-(4-nitrophenyl) pyrazole, with hydrazine hydrate in ethanol (B145695) has also been reported. jrespharm.comdergipark.org.tr Interestingly, under these conditions, the isoxazole (B147169) ring in some azoisoxazole precursors can be converted to a pyrazole ring while the azo group is reduced to an amino group. jrespharm.com
Reactions Involving the Pyrazole Ring System
The pyrazole ring itself can participate in a variety of chemical reactions, offering pathways to more complex and fused heterocyclic systems.
Nucleophilic Additions/Substitutions on the Pyrazole Ring
The pyrazole ring can act as a leaving group in nucleophilic substitution reactions. For instance, in 3,6-bis(3,5-dimethyl-1-pyrazolyl)-1,2,4,5-tetrazines, one or both of the pyrazolyl substituents can be displaced by nucleophiles such as mono- and di-amines. researchgate.net This reactivity allows for the synthesis of various substituted tetrazines. researchgate.net Similarly, the pyrimidine (B1678525) ring, which is inherently electron-deficient, can undergo nucleophilic aromatic substitution, providing a strategy for creating pyrimidine-pyrazole hybrids. smolecule.com
Theoretical studies on the reactivity of pyrazaboles with nitrogen nucleophiles like amines and pyrazoles have shown that the reaction with amines can lead to the opening of the pyrazabole (B96842) ring, yielding two molecules of pyrazolylboranes. scholaris.ca This ring-opening is an example of a nucleophilic attack on the boron atom of the pyrazabole system. scholaris.ca
Cycloaddition Reactions with Pyrazole-Fused Systems
Pyrazole derivatives are valuable precursors for constructing fused heterocyclic systems through cycloaddition reactions. researchgate.netnih.gov One prominent example is the inverse-electron-demand Diels-Alder reaction of 3,6-bis(3,5-dimethyl-4-R-pyrazol-1-yl)-1,2,4,5-tetrazines with various dienophiles like enamines, alkenes, and alkynes. researchgate.net These reactions lead to the formation of 1,4-dihydropyridazines and pyridazines. researchgate.net The reactivity of the tetrazine in these [4+2] cycloadditions is enhanced by electron-withdrawing substituents on the pyrazole rings. researchgate.net
Furthermore, [3+2] cycloaddition reactions of in-situ generated nitrile imines with 1,4-quinones have been utilized to synthesize fused pyrazole derivatives. beilstein-journals.org These reactions proceed through an initial cycloadduct which then undergoes spontaneous aerial oxidation to yield the aromatized heterocyclic product. beilstein-journals.org Similarly, a tandem isomerization/[3+2] cycloaddition of N-(3-butynoyl)-3,5-dimethylpyrazole with azomethine imines, catalyzed by a chiral π–Cu(II) complex, has been developed for the enantioselective synthesis of pyrazolidinones. acs.org
| Reaction Type | Reactants | Product | Reference |
| Inverse-electron-demand Diels-Alder | 3,6-Bis(3,5-dimethyl-4-R-pyrazol-1-yl)-1,2,4,5-tetrazines and enamines/alkenes | 1,4-Dihydropyridazines and Pyridazines | researchgate.net |
| [3+2] Cycloaddition | Nitrile imines and 1,4-Quinones | Fused pyrazoles | beilstein-journals.org |
| Tandem Isomerization/[3+2] Cycloaddition | N-(3-Butynoyl)-3,5-dimethylpyrazole and Azomethine imines | Pyrazolidinones | acs.org |
| Photoclick [3+2] Cycloaddition | Diaryltetrazole and Methacrolein | Formyl pyrazoline | acs.org |
Heterocyclic Ring Annulation and Fusion Strategies
The 5-amino group of pyrazol-1-yl amine derivatives serves as a primary site for cyclization reactions, enabling the construction of various fused heterocyclic systems. These annulation strategies are fundamental in medicinal and materials chemistry for generating novel molecular scaffolds.
Pyrazolo[3,4-d]pyrimidines, being isosteres of purines, are a significant class of fused heterocycles. beilstein-journals.org Their synthesis often involves the reaction of a 5-aminopyrazole derivative with a suitable one-carbon or three-carbon synthon. A common and efficient method is the one-flask reaction of 5-aminopyrazoles with N,N-substituted amides in the presence of a halogenating agent like phosphorus tribromide (PBr₃), followed by heterocyclization. nih.govmdpi.com This process involves an initial Vilsmeier amidination and subsequent intramolecular cyclization. nih.gov
For instance, reacting 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile with formic acid under reflux leads to the formation of the corresponding pyrazolo[3,4-d]pyrimidine in good yield. mdpi.com Another approach involves the condensation of a 5-aminopyrazole with cyanamide (B42294) in an acid-mediated solution, which proceeds through deprotection, imination, heterocyclization, and aromatization to yield 6-aminopyrazolo[3,4-d]pyrimidines. acs.org
The versatility of this scaffold is further demonstrated by the reaction of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-d] Current time information in East Hants, CA.derpharmachemica.comoxazin-4-one, derived from a 5-aminopyrazole precursor, with various nucleophiles like urea (B33335), thiourea, or hydrazine hydrate to furnish a range of substituted pyrazolo[3,4-d]pyrimidin-4-ones. nih.gov
Table 1: Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives
| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | Reflux, 7 h | 3-Methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | 83% | mdpi.com |
| 5-Aminopyrazoles | N,N-Dimethylformamide, PBr₃, then Hexamethyldisilazane | 60 °C, then heterocyclization | Substituted Pyrazolo[3,4-d]pyrimidines | 26-91% | nih.govmdpi.com |
| 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d] Current time information in East Hants, CA.derpharmachemica.comoxazin-4-one | Urea | Fusion, 200 °C, 1 h | 3,5,6-Trimethyl-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | 52% | nih.gov |
The fusion of a pyridine (B92270) ring to a pyrazole core to form pyrazolo[3,4-b]pyridines is a well-established strategy for creating compounds with significant biological potential. beilstein-journals.org A primary synthetic route involves the condensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones. mdpi.combeilstein-journals.org
For example, the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with α,β-unsaturated ketones in an ionic liquid like [bmim]Br at 90 °C produces 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines in excellent yields. beilstein-journals.org Similarly, solvent-free synthesis of pyrazolo[3,4-b]pyridine-6-carboxylate derivatives has been achieved from 3-methyl-1-phenyl-1H-pyrazol-5-amine, offering a more environmentally friendly approach. nih.gov The cyclization can also be catalyzed by agents like zirconium tetrachloride (ZrCl₄) when reacting 5-amino-1-phenylpyrazole (B52862) with unsaturated ketones. mdpi.com
Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives
| Starting Material | Reagent(s) | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | α,β-Unsaturated ketones, [bmim]Br | 90 °C | 3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines | Excellent | beilstein-journals.org |
| 5-Amino-1-phenyl-pyrazole | α,β-Unsaturated ketones, ZrCl₄ | DMF/EtOH, 95 °C, 16 h | 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines | 13-28% | mdpi.com |
| 5-Amino-1H-pyrazole-4-carbaldehyde | Acetonitrile derivatives, piperidine (B6355638) | Ethanol, reflux | Pyrazolo[3,4-b]pyridine-5-carbonitriles | N/A | semanticscholar.org |
The incorporation of pyrazole moieties into s-triazine rings generates hybrid molecules with enhanced chemical properties. The synthesis typically involves a multi-step process starting from cyanuric chloride. The chloro groups on the s-triazine ring are sequentially substituted with various amines and then with hydrazine. The resulting hydrazinyl-s-triazine derivative is the key intermediate that reacts with a 1,3-dicarbonyl compound, such as acetylacetone (2,4-pentanedione), to construct the pyrazole ring. nih.govmdpi.com
This reaction is generally carried out in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dimethylformamide (DMF). nih.govresearchgate.net This method allows for the synthesis of both mono- and bis(dimethylpyrazolyl)-s-triazine derivatives in high yields. nih.gov
Table 3: Synthesis of Pyrazolyl-s-Triazine Derivatives
| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Mono-hydrazinyl-s-triazine derivatives | Acetylacetone, Triethylamine | DMF | Mono-(3,5-dimethyl-1H-pyrazol-1-yl)-s-triazine derivatives | High | nih.govresearchgate.net |
| Di-hydrazinyl-s-triazine derivatives | Acetylacetone, Triethylamine | DMF | Bis-(3,5-dimethyl-1H-pyrazol-1-yl)-s-triazine derivatives | High | nih.gov |
The reactivity of 3,4-dimethyl pyrazol-1-yl amine and its analogs extends to the synthesis of other complex fused heterocyclic systems. For example, the dimerization of 5-aminopyrazoles can be directed to selectively produce either dipyrazolo[3,4-c:4′,3′-e]pyridazines or dipyrazolo[3,4-b:3′,4′-e]pyrazines. mdpi.com This transformation is typically promoted by a copper catalyst, such as copper(II) acetate, with the product outcome being controlled by the choice of oxidant and other additives. mdpi.com
Another notable fused system is the pyrazolo[4,3-e] Current time information in East Hants, CA.nih.govtriazolo[1,5-c]pyrimidine. These can be synthesized from (E)-4-hydrazinyl-1-phenyl-3-styryl-1H-pyrazolo[3,4-d]pyrimidine, which itself is derived from a 5-aminopyrazole precursor. Subsequent reaction with aldehydes followed by oxidative cyclization leads to the formation of this complex polycyclic system.
Oxidation and Reduction Pathways of Pyrazol-1-yl Amine Compounds
The pyrazole ring and its amino substituent are susceptible to both oxidation and reduction, providing pathways to novel structures and functionalities.
Oxidation: The oxidation of pyrazol-5-amines can lead to a variety of products depending on the oxidant and reaction conditions. A notable reaction is the oxidative dehydrogenative coupling. For instance, treatment of 3-methyl-1-phenyl-1H-pyrazol-5-amine with tert-butyl hydroperoxide (TBHP) and iodine results in the formation of (E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazene, an azo compound, through a process involving both iodination and C-N bond formation. nih.gov In another example, a copper-catalyzed oxidative coupling of pyrazol-5-amines can selectively produce heteroaryl azo compounds. nih.gov Furthermore, the dimerization of 5-aminopyrazoles to form fused pyridazines and pyrazines is an oxidative process, often utilizing oxidants like benzoyl peroxide or potassium persulfate in conjunction with a copper catalyst. mdpi.com In some cases, simple aerial oxidation in the presence of dimethylformamide can lead to transformations, such as the oxidation of a methyl group to an aldehyde, followed by Schiff base formation. researchgate.net
Reduction: While less commonly detailed for this compound specifically, the pyrazole system can undergo reduction. Standard reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride can be employed to reduce certain functional groups on the pyrazole ring or its substituents. For example, a pyrazoline intermediate, which can be formed from a ketone, aldehyde, and hydrazine, can be oxidized to a pyrazole. organic-chemistry.org The reverse process, the reduction of a pyrazole to a pyrazoline, is also chemically feasible under appropriate conditions.
Table 4: Oxidation and Reduction Reactions
| Substrate | Reagent(s) | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | I₂, K₂CO₃, TBHP | EtOH, 50 °C | Azo compound | nih.gov |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | CuI, 1,10-phenanthroline, TBHP | CH₂Cl₂, rt | Azo compound | nih.gov |
| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Cu(OAc)₂, BPO, K₂S₂O₈ | Toluene, 100 °C | Dipyrazolo-fused pyridazine (B1198779) | mdpi.com |
| 1-(4-chlorophenyl)-3,4-dimethyl-1H-pyrazol-5-amine | Potassium permanganate (B83412) or Hydrogen peroxide | N/A | Oxidized pyrazole derivative |
Mechanism Elucidation of Key Reactions
Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and designing new synthetic routes.
Pyrazolo[3,4-d]pyrimidine Synthesis: The one-flask synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles and an N,N-substituted amide with PBr₃ is proposed to proceed via a Vilsmeier-Haack type mechanism. The amide and PBr₃ form a Vilsmeier reagent, which then reacts with the 5-aminopyrazole. This leads to the formation of a 4-(iminomethyl)-1H-pyrazol-5-yl-formamidine intermediate. Subsequent intermolecular heterocyclization, often promoted by a base like hexamethyldisilazane, yields the final pyrazolo[3,4-d]pyrimidine product. nih.govmdpi.commdpi.com
Pyrazolo[3,4-b]pyridine Synthesis: The reaction of 5-aminopyrazoles with α,β-unsaturated ketones is believed to occur through a sequence of Michael addition, cyclization, dehydration, and finally aromatization. beilstein-journals.org The nucleophilic C4 carbon of the pyrazole ring is thought to initiate the Michael addition to the unsaturated ketone. An alternative mechanism involves a domino reaction of arylglyoxals with pyrazol-5-amines, where an initial protonation and dehydration of the arylglyoxal is followed by addition of the pyrazol-5-amine. A series of subsequent steps including intermolecular C=O addition, dehydration, 6π electrocyclization, and further condensation ultimately leads to the fused pyridine ring. nih.govacs.org
Oxidative Coupling: The mechanism for the oxidative dehydrogenative coupling of pyrazol-5-amines to form azo compounds is proposed to involve radical intermediates. For the iodine-mediated reaction, a single-electron oxidation of the pyrazol-5-amine by TBHP generates a radical cation. This is followed by reaction with molecular iodine and tautomerization to form an iodo-substituted enamine, which then dimerizes and aromatizes to the final azo product. nih.gov The copper-catalyzed dimerization to form fused pyridazines and pyrazines also proceeds through C-H/N-H, C-H/C-H, and N-H/N-H bond coupling, indicative of a complex oxidative pathway likely involving copper-stabilized radical intermediates. mdpi.com
Coordination Chemistry of Pyrazol 1 Yl Amine Ligands
Ligand Design and Binding Modes of Pyrazol-1-yl Amines
The design of pyrazol-1-yl amine ligands allows for precise control over the coordination environment of a metal center. The denticity of the ligand—whether it binds to the metal through one, two, or multiple donor atoms—is a key aspect of this design.
Pyrazol-1-yl amine ligands can exhibit a range of coordination modes, acting as monodentate, bidentate, or polydentate chelators. researchgate.net In its simplest form, a pyrazol-1-yl amine can coordinate to a metal center through the sp2-hybridized nitrogen atom of the pyrazole (B372694) ring, functioning as a monodentate ligand.
More commonly, these ligands are designed to be bidentate or polydentate , incorporating additional donor atoms such as amines, other pyrazole rings, or different functional groups into the ligand backbone. For instance, ligands like N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine derivatives can act as bidentate or tridentate ligands, coordinating through the nitrogen atoms of the pyrazole rings and the central amine. rsc.orgrsc.org The denticity can be influenced by the specific ligand architecture and the reaction conditions. For example, the ligand 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine (LA) coordinates to Co(II), Zn(II), and Cd(II) in a tridentate fashion. In contrast, N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline (LB) acts as a bidentate ligand with the same metals, showcasing how subtle changes in the ligand framework can alter the coordination mode. rsc.orgrsc.org
Polydentate pyrazol-1-yl amine ligands can create more complex and stable coordination environments. Tripodal tetradentate ligands, such as tris((3,5-dimethylpyrazol-1-yl)methyl)amine, can encapsulate a metal ion, leading to highly stable complexes. acs.org The resulting complexes often exhibit specific geometries dictated by the ligand's structure.
Substituents on the pyrazole ring and the amine group play a crucial role in determining the coordination behavior of the ligand. Steric and electronic effects of these substituents can influence the ligand's denticity, the stability of the resulting metal complex, and the geometry around the metal center. eiu.eduresearchgate.net
Steric hindrance from bulky substituents on the pyrazole ring, such as methyl groups at the 3 and 5 positions, can affect the approach of the ligand to the metal ion and influence the resulting coordination geometry. eiu.edu For example, in complexes with bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine (pza), the dihedral angle between the pyrazole rings is sensitive to the size of the co-ligand, with smaller co-ligands allowing for a more orthogonal arrangement of the pyrazole rings. nih.goviucr.org
Electronic effects of substituents can modify the electron-donating ability of the nitrogen atoms, thereby influencing the strength of the metal-ligand bond. researchgate.net Electron-donating groups on the pyrazole ring increase the basicity of the coordinating nitrogen atom, leading to stronger bonds with the metal center. Conversely, electron-withdrawing groups decrease the basicity and can weaken the metal-ligand interaction. These electronic modifications are a key strategy in tuning the properties of the resulting metal complexes, such as their redox potentials and catalytic activity. mdpi.comwhiterose.ac.uk
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyrazol-1-yl amine ligands is typically achieved through the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.net The resulting complexes are then characterized using a variety of spectroscopic and crystallographic techniques to determine their structure and properties.
Pyrazol-1-yl amines, including 3,4-dimethylpyrazol-1-yl amine, form complexes with a wide range of transition metals.
Cobalt(II) complexes with pyrazol-1-yl amine ligands have been synthesized and structurally characterized. For example, a mononuclear cobalt(II) compound with bis(3,5-dimethylpyrazol-1-yl)methane and cyanate (B1221674) adopts a distorted tetrahedral geometry. tandfonline.com In other cases, cobalt complexes can exhibit trigonal bipyramidal or square pyramidal geometries depending on the specific ligand used. rsc.orgrsc.org
Palladium(II) complexes with the tridentate ligand bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine (pza) have been extensively studied. nih.goviucr.org These complexes typically display a square-planar coordination geometry, with the conformation of the pza ligand being influenced by the co-ligand. nih.goviucr.org
While specific examples with molybdenum and 3,4-dimethylpyrazol-1-yl amine are less common in the provided search results, the broader class of pyrazole-based ligands is known to coordinate to molybdenum, suggesting the potential for such complexes.
The synthesis of these complexes often involves straightforward procedures, such as stirring the ligand and metal salt at room temperature or under reflux. iucr.orgajgreenchem.com
A combination of spectroscopic and crystallographic methods is essential for the full characterization of these metal complexes.
Spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible spectroscopy provide valuable information about the coordination of the ligand to the metal center. researchgate.netacs.orgresearchgate.net
IR spectroscopy can confirm the coordination of the pyrazole and amine groups by observing shifts in the vibrational frequencies of their characteristic bonds upon complexation. researchgate.netarkat-usa.org
NMR spectroscopy (¹H and ¹³C) is used to elucidate the structure of the ligand and to observe changes in the chemical shifts of protons and carbons near the coordination sites. researchgate.netacs.org
UV-Visible spectroscopy provides insights into the electronic structure of the metal complexes and can be used to study their solution behavior. researchgate.net
X-ray crystallography is the definitive method for determining the solid-state structure of these complexes, providing precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netarkat-usa.orgpsu.edu Crystallographic studies have been crucial in revealing the diverse coordination modes and geometries of pyrazol-1-yl amine complexes. nih.goviucr.orgpsu.edu
Geometric Arrangements and Stereochemistry of Metal Centers
The geometric arrangement of ligands around the metal center is a fundamental aspect of coordination chemistry, and pyrazol-1-yl amine complexes exhibit a variety of geometries.
The coordination geometry is primarily dictated by the nature of the metal ion, its oxidation state, and the steric and electronic properties of the pyrazol-1-yl amine ligand. Common geometries observed for transition metal complexes with these ligands include:
Tetrahedral: Four-coordinate complexes, particularly with d¹⁰ metal ions like Zn(II) or high-spin Co(II), can adopt a distorted tetrahedral geometry. rsc.orgrsc.orgtandfonline.com
Square Planar: This geometry is characteristic of d⁸ metal ions such as Pd(II) and Pt(II). nih.goviucr.orgpsu.edu Complexes of bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine (pza) with these metals consistently show a square-planar arrangement. nih.goviucr.orgpsu.edu
Trigonal Bipyramidal and Square Pyramidal: Five-coordinate complexes are also common and can adopt either trigonal bipyramidal or square pyramidal geometries. The choice between these two is often subtle and can be influenced by the ligand backbone and the co-ligands. For instance, cobalt and zinc complexes with a tridentate pyrazol-1-yl amine ligand have been found to exhibit trigonal bipyramidal geometries, while a related cadmium complex adopts a square pyramidal geometry. rsc.orgrsc.org
Octahedral: Six-coordinate complexes typically adopt an octahedral geometry. This is often observed with tripodal tetradentate ligands or when additional solvent molecules or anions coordinate to the metal center. acs.org
Data Tables
Table 1: Selected Bond Parameters for Palladium(II) Complexes with bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine (pza)
| Complex | Co-ligand (X) | Dihedral Angle between Pyrazole Rings (°) | Reference |
| [Pd(pza)Cl]NO₃ | Cl⁻ | 87.62 (11) | nih.govpsu.edu |
| [Pd(pza)Br]NO₃ | Br⁻ | 83.6 (2) | nih.gov |
| [Pd(pza)I]I·0.5H₂O | I⁻ | 79.0 (3) and 83.3 (3) | nih.goviucr.org |
| [Pd(pza)N₃]N₃·H₂O | N₃⁻ | 87.3 (1) | nih.goviucr.org |
| [Pd(pza)NCS]₂[Pd(SCN)₄] | NCS⁻ | 88.6 (1) | nih.goviucr.org |
Table 2: Geometries of Metal Complexes with N-substituted N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amine Ligands
| Complex | Ligand | Metal | Geometry | Reference |
| [LACoCl₂] | LA | Co(II) | Trigonal Bipyramidal | rsc.orgrsc.org |
| [LAZnCl₂] | LA | Zn(II) | Trigonal Bipyramidal | rsc.orgrsc.org |
| [LACdBr₂] | LA | Cd(II) | Square Pyramidal | rsc.orgrsc.org |
| [LBCoCl₂] | LB | Co(II) | Distorted Tetrahedral | rsc.orgrsc.org |
| [LBZnCl₂] | LB | Zn(II) | Distorted Tetrahedral | rsc.orgrsc.org |
LA = 1-(3,5-dimethyl-1H-pyrazol-1-yl)-N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-N-(furan-2-ylmethyl)methanamine LB = N,N-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-isopropylaniline
Tetrahedral and Square Planar Geometries
The coordination chemistry of d⁸ transition metals, such as palladium(II) and platinum(II), is dominated by the square-planar geometry, which provides significant crystal field stabilization energy. nih.gov Tetrahedral geometry is considered less common for these ions. nih.gov
Pyrazol-1-yl amine ligands, particularly tridentate versions like bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine (pza), readily form square-planar complexes with Pd(II). nih.goviucr.org In these complexes, the pza ligand acts as a tridentate donor, coordinating through the two pyrazole nitrogen atoms and the central amine nitrogen. The fourth coordination site is typically occupied by a co-ligand, such as a halide or pseudohalide. nih.govnih.gov
A series of Pd(II) complexes with the general formula [Pd(pza)X]⁺ (where X = Cl, Br, I, N₃, NCS) all display a square-planar coordination geometry. nih.govnih.gov The Pt(II) analogue, [PtCl(pza)]Cl·2H₂O, is isomorphous with the Pd(II) compound, also adopting a nearly perfect square-planar geometry. psu.edu The conformation of the pza ligand is flexible and can be influenced by the co-ligand, as indicated by the variation in the dihedral angle between the two pyrazole rings, which ranges from 79.0(3)° to 88.6(1)°. iucr.orgnih.gov
While square-planar is the preferred geometry for d⁸ metals, tetrahedral complexes with pyrazol-1-yl amine ligands can be formed, particularly with d¹⁰ or other metal ions that favor this geometry. For instance, the ligand 1,3-bis(pyrazol-1′-yl)propane (bpp) forms a distorted tetrahedral Cu(II) complex, Cu(bpp)₂₂. researchgate.net Similarly, a zinc(II) complex with N,N-bis((1H-pyrazol-1-yl)methyl)-3-methoxypropan-1-amine, [LₐZnCl₂], is best described as having a tetrahedral geometry. tandfonline.com
Table 1: Selected Square Planar and Tetrahedral Complexes with Pyrazol-1-yl Amine Ligands
Octahedral Complexes
Octahedral coordination is a common geometry for transition metal complexes with pyrazol-1-yl amine ligands, particularly with tripodal ligands that can occupy three facial coordination sites. Ligands such as tris((3,5-dimethylpyrazol-1-yl)methyl)amine (tdma) and tris(pyrazol-1-yl)methane (B1237147) are well-suited for forming octahedral complexes. acs.orgresearchgate.net
For example, iron(II) complexes with tris(3,5-dimethylpyrazol-1-yl)methane, [Fe{HC(3,5-Me₂pz)₃}₂]²⁺, feature a unique octahedral N₆Fe coordination environment. researchgate.net Similarly, chromium(II), molybdenum(II), and tungsten(II) form pseudooctahedral complexes with polypyrazolylamine ligands. acs.org
Copper(II) also forms a variety of octahedral or pseudo-octahedral complexes. The complex [Cu(tdmpza)Cl]ClO₄, where tdmpza is tris[di(3,5-dimethyl-1H-pyrazolyl)-methyl)]amine, is an example of a Cu(II) complex with a tripodal pyrazolyl amine ligand. nih.gov In another instance, a Cu(II) complex with [(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino acetic acid exhibits a distorted square pyramidal geometry, which can be considered a deviation from octahedral. arkat-usa.org The reaction of Cu(II) perchlorate (B79767) with bis(3,5-dimethylpyrazol-1-yl)(dimethylamino)methane results in a complex with a tetragonal Cu(II)N₆ geometry, a variant of octahedral, where the two tridentate ligands coordinate facially. acs.org
Electronic Properties and Spin States in Metal-Pyrazolyl Amine Complexes
Iron(II) (d⁶) complexes in an octahedral field can exist in a high-spin (HS, S=2) or low-spin (LS, S=0) state. When the energy difference between these states is comparable to thermal energy, a spin crossover (SCO) phenomenon can be observed. rsc.org The ligand field strength is a critical determinant of the spin state. Introducing methyl groups to the pyrazole rings, for example at the 3 and 5 positions, generally decreases the ligand field strength. This destabilizes the LS state and can shift the SCO to lower temperatures or even stabilize the HS state completely. researchgate.net For instance, the complex [Fe(HB(3,5-(CH₃)₂pz)₃)₂] is high-spin at 295 K and undergoes a transition to the low-spin state upon cooling. researchgate.net In contrast, the unsubstituted analogue [Fe(HB(pz)₃)₂] is low-spin at room temperature and transitions to the high-spin state upon heating. researchgate.net
The complex {Fe[HC(3,5-Me₂pz)₃]₂}(BF₄)₂ exhibits an unusual SCO behavior, where it transitions from a purely high-spin state to a 1:1 mixture of high-spin and low-spin states below 206 K. researchgate.net This highlights the subtle interplay of electronic and crystal packing effects.
Beyond spin states, other electronic properties are also of interest. Cyclic voltammetry studies on Re(I) complexes with pyrazolyl-pyridazine ligands show irreversible oxidation and reduction processes, with potentials that can be modulated by substituents on the ligands. acs.org In some copper(II) complexes with tripodal pyrazolyl amines, magnetic measurements have revealed weak antiferromagnetic intermolecular interactions. nih.gov
Table 2: Spin Crossover Properties of Selected Iron(II) Pyrazolyl Complexes
Intermolecular and Intramolecular Interactions in Coordination Compounds
Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal engineering of coordination compounds, influencing their supramolecular architecture and, in some cases, their physical properties.
Intramolecular hydrogen bonding is also observed. In mixed-ligand copper(II) complexes containing both a pyrazolyl-pyridazine and 2-cyanoguanidine, intramolecular N-H···N hydrogen bonds can form between the cyanoguanidine amino group and the non-coordinating nitrogen of the pyridazine (B1198779) ring. psu.edu In some acetylacetonate-pyrazole hybrid ligands, strong intramolecular O-H···O hydrogen bonds are present. acs.org
In larger assemblies, other interactions become significant. In certain iron(II) grid-like complexes, one-dimensional chains are formed through intermolecular hydrogen bonds between carboxylic acid units on neighboring grids, while in others, 2D layers are stabilized by π-π stacking interactions. acs.org For cyclic trinuclear copper(I) pyrazolate complexes, intermolecular metallophilic (Cu···Cu) interactions are observed, which can influence the molecular geometry and give rise to interesting photoluminescent properties. mdpi.com The presence of substituents on the pyrazole ring can affect the distance of these metal-metal interactions. mdpi.com
Table 3: Chemical Compounds Mentioned
Advanced Applications in Chemical Research
Catalysis and Organometallic Chemistry
The unique electronic and steric properties of pyrazol-1-yl amine ligands, particularly those derived from 3,4-dimethylpyrazole, have positioned them as valuable components in the design of sophisticated catalysts for a range of organic transformations.
Catalyst Design and Development Utilizing Pyrazol-1-yl Amine Ligands
Pyrazole-based ligands have gained considerable attention in coordination chemistry and catalysis due to their ability to form stable complexes with a wide variety of transition metals and to act as versatile N-donor ligands. bohrium.comresearchgate.net The incorporation of an amine group, as in 3,4-dimethylpyrazol-1-yl amine, introduces an additional coordination site, enabling the formation of bidentate or tridentate "scorpionate" ligands. rsc.org These ligands can stabilize metal centers in various oxidation states and geometries, which is a crucial aspect of catalyst design. researchgate.netrsc.org
Researchers have synthesized and characterized numerous metal complexes incorporating dimethylpyrazole-containing ligands with metals such as palladium, nickel, copper, iron, and chromium. bohrium.comiucr.orgnih.govsemanticscholar.orghku.hk For instance, palladium(II) complexes with ligands like bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine have been studied extensively. The resulting complexes, often with a square-planar geometry, are influenced by the co-ligands and counter-ions, which affect the conformation and the dihedral angle between the pyrazole (B372694) rings. iucr.orgnih.gov Similarly, nickel(II) complexes with bidentate pyrazole-based ligands have been shown to be effective catalyst precursors. semanticscholar.org The modular nature of these ligands allows for systematic tuning of the catalyst's steric and electronic environment by modifying the substituents on the pyrazole or amine moieties. rsc.org
Table 1: Examples of Metal Complexes with Dimethylpyrazol-1-yl Amine Ligands
| Metal Center | Ligand Type | Application Area | Reference(s) |
|---|---|---|---|
| Palladium(II) | Tridentate bis(pyrazol-1-yl)amine | Cisplatin analogues, Catalysis | iucr.org, nih.gov |
| Nickel(II) | Bidentate pyrazole-based | Ethylene (B1197577) Oligomerization | semanticscholar.org, researchgate.net |
| Copper(II) | Pyrazole-based N,N,O-donors | Catechol Oxidation | bohrium.com, mdpi.com |
| Iron(II) | Tetradentate pyrazolyl-pyridyl-amine | Catalytic Oxidation | acs.org |
| Chromium(III) | [NNN]-heteroscorpionate pyrazolyl | Ethylene Trimerization | hku.hk |
Specific Catalytic Transformations
Ligands derived from dimethylpyrazol-1-yl amine have been instrumental in advancing several key catalytic transformations.
Olefin Transformation: Nickel and palladium complexes featuring pyrazole-based ligands are particularly active in ethylene oligomerization and polymerization. researchgate.netuj.ac.za For example, nickel(II) complexes with ligands such as 1,2-bis(3,5-dimethylpyrazol-1-ylmethyl)benzene, when activated with an alkylaluminum co-catalyst like ethylaluminum dichloride, can catalyze the tandem oligomerization of ethylene and subsequent Friedel-Crafts alkylation of an aromatic solvent like toluene. researchgate.netresearchgate.net These systems can produce linear α-olefins, which are valuable industrial feedstocks. researchgate.net Chromium(III) complexes with [NNN]-heteroscorpionate pyrazolyl ligands have also demonstrated high activity for the selective trimerization of ethylene to 1-hexene. hku.hk
C-H Activation: The pyrazole moiety, including the 3,5-dimethylpyrazole (B48361) variant, has been successfully employed as a directing group in palladium-catalyzed C-H bond functionalization. nih.gov This strategy allows for the selective ortho-arylation of aromatic rings. The pyrazole directing group can be subsequently removed, providing a powerful method for synthesizing complex organic molecules like unsymmetrically substituted 2,6-diarylanilines, which are themselves precursors for polymerization catalysts. nih.gov This methodology highlights the dual role of the pyrazole unit, first as a ligand component for catalysis and then as a removable directing group for targeted synthesis. nih.govu-tokyo.ac.jp
Other Coupling Reactions: Pincer-type palladium complexes with pyrazolyl-imine ligands have been developed as efficient catalysts for Heck coupling reactions, which are fundamental C-C bond-forming processes. ajol.info Furthermore, copper complexes with pyrazole-based ligands have shown excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of catecholase enzymes. bohrium.commdpi.com
Influence of Ligand Structure on Catalytic Activity and Selectivity
The catalytic performance of metal complexes is profoundly influenced by the structure of the supporting ligands. In pyrazol-1-yl amine systems, both steric and electronic factors are critical.
The substituents on the pyrazole ring play a significant role. For instance, in palladium(II) complexes of (pyrazol-1-yl)phenylmethanone ligands, electron-withdrawing groups (e.g., Cl, F) on the phenyl ring led to the formation of binuclear complexes, whereas electron-donating groups (e.g., H, CH₃) produced mononuclear complexes. researchgate.net This structural difference, dictated by the ligand's electronic properties, had a significant impact on the complexes' catalytic activity in ethylene oligomerization and Friedel-Crafts alkylation. researchgate.net
The steric bulk of the ligand also governs catalytic outcomes. In a study of iron(II) complexes with tetradentate ligands incorporating a pyridine (B92270) and a triazacyclononane core, substituents on the pyridine ring were shown to tune the spin state of the iron center. acs.org While these substituents had little effect on the efficiency of alkane hydroxylation and olefin oxidation, they enhanced the selectivity toward olefin cis-dihydroxylation. acs.org Similarly, in palladium complexes with bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine, the size of the co-ligand (e.g., Cl⁻, Br⁻, I⁻) influences the conformation of the flexible tridentate ligand, demonstrating a clear structure-activity relationship. nih.gov The smaller the ionic radius of the co-ligand, the more orthogonal the arrangement of the pyrazole rings becomes, which is attributed to steric interactions between the pyrazole's methyl groups and the co-ligand. nih.gov
Materials Science and Functional Materials
Beyond catalysis, the unique photophysical properties of compounds containing the 3,4-dimethylpyrazol-1-yl amine scaffold have been harnessed in the development of advanced functional materials, including sensors and luminescent devices.
Development of Fluorescent Probes and Sensors
The combination of a heterocyclic pyrazole ring and an amine group provides an excellent platform for designing fluorescent sensors. These systems can detect various analytes, such as metal ions and organic molecules, through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence. researchgate.netrsc.org
While many fluorescent probes exist, those capable of distinguishing between different types of amines or detecting specific metal ions with high selectivity are particularly valuable. researchgate.net For example, a fluorescent probe incorporating a bis[2-(3,5-dimethylpyrazol-1-yl)ethyl]amine unit was developed for the selective detection of Hg²⁺ ions. scispace.com The coordination of the mercury ion to the ligand suppresses a twisted intramolecular charge transfer (TICT) process, leading to a significant enhancement in fluorescence intensity. scispace.com Pyrazole-containing systems have also been integrated into more complex fluorescent scaffolds, such as pyridazino-1,3a,6a-triazapentalenes (PyTAP), which have been successfully applied as fluorescent probes for cellular imaging. mdpi.com
Optoelectronic and Photoluminescent Materials
The inherent luminescence of pyrazole derivatives and their metal complexes makes them attractive candidates for optoelectronic and photoluminescent materials. doi.orgmdpi.com The rigid structure and electron-donating/accepting capabilities of the pyrazole ring contribute to their desirable photophysical properties.
Coordination polymers and metal-organic frameworks (MOFs) incorporating dimethylpyrazole linkers have shown promising luminescent behavior. Solvothermal reactions of a flexible 1,4-bis((3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzene ligand with Zn(II) and Cd(II) ions yielded robust frameworks that exhibit near-white photoluminescence upon UV irradiation. researchgate.net Similarly, Cu(I) hybrid materials constructed with 4-(pyrid-4-yl)-3,5-dimethylpyrazole are emissive at room temperature. cnr.it The luminescence in these materials often originates from metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or ligand-centered π-π* transitions. researchgate.netcnr.it
Furthermore, organic compounds containing the dimethylpyrazole moiety, such as 2-(3,5-dimethylpyrazol-1-yl)-4-methylquinoline, have been reported to be photoluminescent. doi.org Tetrazine derivatives substituted with 3,5-dimethylpyrazol-1-yl groups have also been investigated for their potential use in optoelectronic devices like organic light-emitting diodes (OLEDs). researchgate.net
Energetic Materials Based on Pyrazole Derivatives
The pyrazole framework is a subject of intense research in the field of energetic materials (EMs) due to its high nitrogen content, significant positive heat of formation, and inherent thermal stability. mdpi.comresearchgate.netnih.gov These properties are crucial for developing high-performance, insensitive explosives, propellants, and pyrotechnics. researchgate.netnih.gov The introduction of nitro groups (-NO2) onto the pyrazole ring is a key strategy to enhance the energetic properties, such as density and detonation performance, by improving the oxygen balance. mdpi.comnih.gov
Nitrated pyrazole compounds have been extensively developed to meet the demand for powerful yet safe EMs. mdpi.com Many of these compounds exhibit a desirable balance of high energy density and low sensitivity to external stimuli like impact and friction. researchgate.net Research has produced a variety of energetic compounds, including monopyrazoles with nitro groups, bispyrazoles, and nitropyrazolo[4,3-c]pyrazoles. mdpi.com
Key research findings in this area include:
High Thermal Stability: Derivatives like 3,4-methyl-dinitropyrazole (3,4-MDNP) show excellent thermal stability, remaining stable at temperatures up to 300 °C. This property, combined with a low melting point, makes it a potential candidate for melt-castable explosives. mdpi.com
Superior Performance: A series of energetic materials based on a nitropyrazole–triazole backbone has been designed and synthesized. One such compound, DNPAT, exhibits thermal stability comparable to the traditional heat-resistant explosive HNS, but with significantly better detonation performance and lower sensitivity. rsc.org
Insensitive High-Energy Materials: Researchers have successfully synthesized asymmetric molecules bridging tetrazole and trinitropyrazole (TNP) moieties. These compounds have been found to be excellent examples of powerful yet insensitive energetic materials. mdpi.com
The continuous development of nitropyrazole-based EMs aims to create next-generation materials that are not only powerful and stable but also more environmentally friendly. researchgate.netnih.gov
Application in Polymer and Dye Chemistry
The versatility of the pyrazole scaffold extends to the fields of polymer and dye chemistry, where its derivatives are used to create materials with unique optical and physical properties. ijrpr.commdpi.comrsc.org
In Polymer Chemistry: Pyrazole units are incorporated into polymer structures to impart specific functionalities. ijrpr.commdpi.com This has led to the development of polymers for a range of applications, from material science to medicine. nih.govroyal-chem.com For example, pyrazole derivatives have been used to modify cross-linked polymer microspheres, creating potential agents for therapeutic applications. nih.gov The inclusion of the pyrazole ring can enhance the thermal stability and coordinating properties of polymers, making them suitable for specialized industrial uses. rsc.org
In Dye Chemistry: Pyrazole derivatives are important in the synthesis of dyes, particularly azo dyes. researchgate.netderpharmachemica.com The pyrazole ring can act as a key part of the chromophoric system, influencing the color and fastness properties of the dye. researchgate.netprimachemicals.com
Azo Dyes: Many pyrazole-based dyes are synthesized by coupling diazotized pyrazole amines with various aromatic compounds. uob.edu.lyresearchgate.net These azopyrazole dyes are used to color a wide range of materials, including textiles like wool and polyester, leather, and plastics. researchgate.netglobalresearchonline.net
Tunable Properties: The color of pyrazolone (B3327878) dyes can be fine-tuned by changing the substituents on the pyrazole ring, allowing for the creation of a wide spectrum of colors. primachemicals.com Research has shown that hetero-bifunctional pyrazolo-pyrazole derivatives can exhibit high fixation values and good fastness properties when applied to fabrics. researchgate.net
Analytical Reagents: Certain pyrazole azo dyes also serve as analytical reagents for the spectrophotometric determination of metal ions, forming colored complexes that can be measured to determine concentration. bohrium.com
Corrosion Inhibition Mechanisms and Studies
Pyrazole derivatives have proven to be highly effective corrosion inhibitors, particularly for protecting steel in acidic environments. nih.govresearchgate.net Their efficacy stems from the presence of heteroatoms (notably the two nitrogen atoms in the pyrazole ring) and π-electrons, which facilitate strong adsorption onto metal surfaces. nih.govresearchgate.net
Mechanism of Inhibition: The primary mechanism of corrosion inhibition by pyrazole derivatives involves the adsorption of the organic molecules onto the metal surface, forming a protective film. researchgate.netresearchgate.net This film acts as a barrier, isolating the metal from the corrosive medium and blocking the active sites where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) occur. researchgate.netedpsciences.org
Adsorption Process: The adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal atoms. nih.govresearchgate.net Studies often show that the adsorption process follows the Langmuir adsorption isotherm. bohrium.comnih.gov
Mixed-Type Inhibition: Electrochemical studies frequently classify pyrazole derivatives as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. bohrium.comacs.orgpeacta.org
Research Findings: Numerous studies have demonstrated the high inhibition efficiency of various pyrazole derivatives. The molecular structure, including the nature and position of substituents on the pyrazole ring, significantly influences their performance. researchgate.netedpsciences.org Derivatives of 3,5-dimethyl pyrazole, structurally similar to 3,4-dimethyl pyrazol-1-yl amine, have been extensively studied.
| Inhibitor Compound | Metal/Medium | Concentration | Inhibition Efficiency (%) | Source |
|---|---|---|---|---|
| N-benzyl-N,N-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amine | Steel / 1 M HCl | 5x10-4 M | 87% | researchgate.net |
| N1,N1,N2,N2-tetrakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzene-1,2-diamine (BF4) | Mild Steel / 1.0 M HCl | 10-3 M | 94.2% | peacta.org |
| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | Mild Steel / 1 M HCl | 10-3 M | 94% | researchgate.net |
| (3,5-dimethyl-1H-pyrazol-1-y1) (4-((3,4-dimethoxybenzylidene) amino) phenyl) methanone (B1245722) (DPMM) | Low-carbon steel / 1 M HCl | 400 ppm | ~95.5% (at 60°C) | researchgate.net |
| N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine | C-steel / 1 M HCl | 80 ppm | 98.5% | acs.org |
Research as Building Blocks for Complex Molecular Architectures
The pyrazole ring is a privileged scaffold and a versatile building block in organic synthesis, valued for its role in constructing more complex molecules for medicinal chemistry and material science. mdpi.comresearchgate.netresearchgate.net Its structural and electronic properties allow it to serve as a reliable foundation for creating diverse and complex molecular architectures. mdpi.com
The synthetic utility of pyrazoles stems from their ability to undergo a variety of chemical transformations. They can be functionalized at different positions on the ring, enabling the introduction of diverse substituents and the construction of fused heterocyclic systems. researchgate.netresearchgate.net
Key synthetic strategies involving pyrazole building blocks include:
Cyclocondensation Reactions: The most classic method for synthesizing the pyrazole ring itself is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. researchgate.netbeilstein-journals.org This approach is foundational for creating a vast library of substituted pyrazoles.
Multicomponent Reactions (MCRs): Pyrazoles are frequently synthesized via MCRs, where multiple starting materials are combined in a single step to form a complex product. This efficient approach allows for the rapid generation of molecular diversity. mdpi.combeilstein-journals.org For instance, pyrazolo[3,4-b]quinolines have been synthesized in a one-pot, three-component reaction involving a pyrazole amine, a diketone, and a pyrazole carbaldehyde. bohrium.com
Bifunctional Building Blocks: Pyrazole derivatives containing multiple reactive sites, such as 4-iodopyrazole-3-carbaldehyde, serve as "Aldo-X" bifunctional building blocks. These precursors are invaluable for creating pyrazole-annulated (fused) systems through sequential or transition metal-catalyzed reactions like Sonogashira and Suzuki couplings. researchgate.netbeilstein-journals.org
Directed Synthesis: The pyrazole fragment can also act as a directing group in organic synthesis, controlling the regioselectivity of reactions on other parts of the molecule. mdpi.com
The strategic use of pyrazole derivatives as foundational building blocks provides chemists with a powerful toolkit for assembling complex molecular structures with tailored properties for a wide range of applications. researchgate.netresearchgate.net
Computational and Theoretical Investigations of 3,4 Dimethyl Pyrazol 1 Yl Amine Systems
Quantum Chemical Calculations (DFT)
Density Functional Theory (DFT) has become a standard tool for investigating the properties of pyrazole (B372694) derivatives, offering a balance between accuracy and computational cost. eurasianjournals.com It allows for detailed analysis of geometry, electronic structure, and vibrational modes.
In studies of related compounds, such as those containing a 3,5-dimethyl-1H-pyrazol-1-yl moiety, DFT methods have been used to compute their molecular structures. jyu.fi These theoretical structures are often compared with experimental data from X-ray crystallography to validate the computational model. jyu.finih.gov For instance, the molecular structure of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methoxy]phthalonitrile was optimized using DFT, and the results were found to be in good agreement with crystallographic analysis. nih.gov Similarly, the geometries of two s-triazine derivatives bearing a 3,5-dimethyl-1H-pyrazol-1-yl group were computed, showing how theoretical calculations can accurately predict bond lengths and angles. jyu.fi These studies confirm that DFT is a reliable method for elucidating the structural parameters of complex pyrazole systems.
Table 1: Selected Optimized Geometrical Parameters for a Related Pyrazole Derivative Note: Data presented below is for (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone, a related compound, as a representative example of DFT-based geometrical analysis.
| Parameter | Bond Length (Å) - DFT | Bond Angle (°) - DFT |
| N1-N2 | 1.38 | C2-N1-N2 |
| N2-C3 | 1.34 | N1-N2-C3 |
| C3-C4 | 1.40 | N2-C3-C4 |
| C4-C5 | 1.39 | C3-C4-C5 |
| C5-N1 | 1.36 | C4-C5-N1 |
This interactive table is based on representative data from DFT studies on similar pyrazole structures. nih.gov
The electronic properties of a molecule are key to understanding its reactivity. DFT is used to calculate several important electronic descriptors.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining how a molecule interacts with other species. The HOMO energy (EHOMO) is related to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov DFT studies on various pyrazole derivatives consistently calculate these values to predict their chemical behavior. nih.govresearchgate.net For example, in a study of antioxidant pyrazole derivatives, the HOMO-LUMO gap was calculated to be between 5.5 and 5.7 eV, indicating high stability. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule's surface. It helps identify electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For pyrazole derivatives, MEP analysis reveals that nitrogen atoms are typically regions of negative potential, making them susceptible to electrophilic attack, while hydrogen atoms of the amine group would represent sites of positive potential. nih.gov
Mulliken Charges and Natural Bond Orbital (NBO) Analysis: These analyses provide information on the charge distribution at the atomic level. NBO analysis, in particular, gives insights into intramolecular charge transfer and hyperconjugative interactions that stabilize the molecule. nih.gov In studies of pyrazole derivatives, these calculations often show significant charge delocalization within the pyrazole ring and between the ring and its substituents. nih.gov
Table 2: Representative Electronic Properties of Pyrazole Derivatives from DFT Calculations
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |
| Pyrazole Derivative 1 | -6.260 | -0.552 | 5.708 | - |
| Pyrazole Derivative 2 | -5.523 | -0.016 | 5.507 | - |
| s-Triazine-Pyrazole 5a | - | - | - | 1.018 |
| s-Triazine-Pyrazole 5b | - | - | - | 4.249 |
This interactive table is compiled from data on various pyrazole derivatives. jyu.finih.gov
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. dntb.gov.ua By comparing the computed spectra with experimental data, researchers can confirm the molecular structure and the successful synthesis of the target compound. nih.gov
For a related compound, 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methoxy]phthalonitrile, vibrational frequencies were computed using DFT, aiding in the assignment of experimental IR and Raman bands. nih.gov Key vibrational modes for pyrazole systems include the N-H stretching of the amine group, C-H stretching of the methyl groups, C=N and C=C stretching within the pyrazole ring, and various bending and out-of-plane deformation modes. For example, a sulfonamide-Schiff base derivative study identified the secondary amine (N-H) stretching band at 3315 cm⁻¹ experimentally and 3446 cm⁻¹ computationally. nih.gov
Molecular Dynamics and Monte Carlo Simulations
While quantum chemical calculations focus on single molecules, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the behavior of a large ensemble of molecules, providing insights into bulk properties and interactions over time. eurasianjournals.comnih.gov
MD simulations model the movement of atoms and molecules over time, governed by a force field that describes their interactions. This is useful for understanding how molecules pack in a condensed phase, such as a crystal or a liquid.
Hirshfeld surface analysis, often combined with DFT, is a powerful tool for visualizing and quantifying intermolecular interactions in crystal structures. jyu.fi For s-triazine derivatives containing a 3,5-dimethyl pyrazole moiety, this analysis revealed that the molecular packing is controlled by a network of H···H, N···H, and C···H contacts, highlighting the importance of hydrogen bonding and van der Waals forces in the crystal lattice. jyu.fi
Both MD and MC simulations are extensively used to model the interaction of molecules with surfaces, which is particularly relevant for applications like corrosion inhibition. researchgate.net Pyrazole derivatives are known to be effective corrosion inhibitors for various metals, and simulations help to elucidate the mechanism of their protective action. bohrium.comiapchem.org
Simulations show that pyrazole derivatives can adsorb onto a metal surface (e.g., copper or steel) through the heteroatoms (N) in the pyrazole ring and the amine group, which act as active centers for adsorption. najah.edunih.gov The simulations can predict the adsorption energy and the orientation of the inhibitor molecule on the surface. bohrium.com A parallel or flat adsorption configuration is often preferred as it provides maximum surface coverage, forming a protective film that isolates the metal from the corrosive medium. iapchem.orgnajah.edu MC simulations have shown that pyrazole derivatives have high adsorption energies, indicating strong and spontaneous adsorption onto the metal surface. bohrium.comnajah.edu
Table 3: Summary of Simulation Findings for Pyrazole Derivatives as Corrosion Inhibitors
| Simulation Type | System | Key Finding | Reference |
| Monte Carlo | Pyrazole pyrimidine (B1678525) on Copper | High adsorption energy; molecule adsorbs in a parallel configuration for better surface coverage. | bohrium.com |
| Monte Carlo | 5-(2-Thienyl)pyrazole on Iron | Adsorption leads to the formation of a stable, protective adlayer on the iron surface. | najah.edu |
| MD & Monte Carlo | Pyrazolylnucleosides on Copper | Inhibitor molecules have strong interactions with the Cu(111) surface, indicating excellent predictive inhibition power. | nih.gov |
| MD & Monte Carlo | Pyrazole derivatives on Carbon Steel | Computational results align with experimental findings, explaining the interfacial approach of the inhibitors. | researchgate.net |
This interactive table summarizes findings from various simulation studies on pyrazole derivatives.
Prediction of Spectroscopic Properties (NMR, UV-Vis)
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like 3,4-dimethyl pyrazol-1-yl amine and its derivatives, providing insights that complement and aid in the interpretation of experimental data. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are prominent methods used for these predictions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (¹H and ¹³C) for pyrazole derivatives have shown excellent agreement with experimental values. mdpi.comscielo.org.za For instance, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been successfully used to predict the ¹H and ¹³C NMR spectra of various pyrazole-containing compounds. scielo.org.za In a study on N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives, theoretical calculations using DFT were in agreement with the experimental FTIR, ¹H, and ¹³C NMR analyses. researchgate.net Similarly, for 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone, the calculated ¹H and ¹³C NMR chemical shifts were reported and compared with experimental data. researchgate.net The GIAO (Gauge-Independent Atomic Orbital) method is often employed for these calculations. scielo.org.za
Below is a representative table comparing experimental and calculated ¹H and ¹³C NMR chemical shifts for a pyrazole derivative, illustrating the typical level of agreement.
Table 1: Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for a Representative Pyrazole Derivative.
| Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
|---|---|---|
| H (pyrazole ring) | 5.72 | ~5.8-6.0 |
| H (methyl groups) | 2.20, 2.32 | ~2.1-2.4 |
| C (pyrazole ring) | 105.55, 147.53, 138.22 | ~105-150 |
| C (methyl groups) | 10.59, 12.85 | ~10-13 |
UV-Vis Spectroscopy: TD-DFT calculations are the standard for predicting electronic absorption spectra (UV-Vis). These calculations can help in assigning the electronic transitions observed in experimental spectra. For example, TD-DFT has been used to compute the UV-Vis spectra of pyrazole-thiophene-based amide derivatives, showing good agreement with experimental results. mdpi.com The choice of functional and basis set, as well as the inclusion of solvent effects, can be crucial for obtaining accurate predictions. mdpi.commdpi.com The predicted electronic transitions are often related to charge transfer within the molecule, which is influenced by the substituents on the pyrazole ring.
Non-Linear Optical (NLO) Properties Calculations
The investigation of non-linear optical (NLO) properties of pyrazole derivatives is a significant area of computational research, as these materials have potential applications in optoelectronics. nih.gov DFT calculations are widely used to predict the NLO response of these molecules, particularly the first hyperpolarizability (β₀), which is a measure of the second-order NLO activity. mdpi.comnih.gov
Several studies have shown that pyrazole derivatives can exhibit substantial NLO properties. nih.gov The magnitude of the NLO response is highly dependent on the molecular structure, particularly the presence and nature of electron-donating and electron-accepting groups. nih.gov For instance, the introduction of nitro groups has been shown to enhance the NLO properties of pyrazoline derivatives. nih.gov
Computational studies typically involve optimizing the molecular geometry and then calculating the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) using a suitable DFT functional and basis set. mdpi.comnih.govresearchgate.net The calculated hyperpolarizability values are often compared to that of a standard NLO material like urea (B33335) to assess their potential. nih.gov Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap, is also a key component of these studies. A smaller HOMO-LUMO gap is generally associated with a larger NLO response, as it indicates easier charge transfer within the molecule. nih.govresearchgate.net
Table 2: Calculated NLO Properties of Representative Pyrazole Derivatives.
| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β₀) (esu) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Pyrazole Derivative 1 | 5.21 | 5.21 x 10⁻³⁰ | 4.5 |
| Pyrazole Derivative 2 (with nitro group) | 7.89 | 7.26 x 10⁻³⁰ | 3.8 |
Theoretical Mechanistic Studies of Chemical Reactions
Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions involving pyrazole derivatives. scholaris.ca These studies can provide detailed information about reaction pathways, transition states, and activation energies, which can be difficult to obtain experimentally.
One area of investigation is the reactivity of pyrazoles with various reagents. For example, a theoretical study on the reaction of pyrazaboles with amines, including pyrazole itself, has been carried out at the DFT level. scholaris.ca This study analyzed both Sₙ1 and Sₙ2 mechanisms, concluding that the Sₙ2 pathway is more favorable. scholaris.ca
Another example is the study of the reaction mechanism of 2,3-dibromopropylisothiocyanate with substituted pyrazoles. mdpi.com The computational analysis can help to understand the influence of factors like the order of reagent addition and the role of solvents on the reaction outcome. mdpi.com Furthermore, theoretical studies have been used to investigate the mechanism of formation of tris(pyrazolyl)methane ligands, proposing a possible reaction mechanism based on DFT calculations. bohrium.com
The insights gained from these theoretical mechanistic studies are crucial for optimizing reaction conditions and for the rational design of new synthetic routes to functionalized pyrazole derivatives.
Correlation Between Theoretical Predictions and Experimental Observations
A critical aspect of computational studies is the correlation between theoretical predictions and experimental observations. This validation is essential to establish the reliability of the computational models used.
In the context of this compound and related systems, numerous studies have demonstrated a strong correlation between theoretical and experimental data across various properties.
Spectroscopic Properties: As mentioned in section 6.3, there is generally excellent agreement between calculated and experimental NMR and UV-Vis spectra for pyrazole derivatives. mdpi.comscielo.org.zaresearchgate.net This agreement allows for the confident assignment of experimental signals and provides a deeper understanding of the electronic structure of these molecules. researchgate.net
Molecular Structure: DFT calculations have been shown to accurately reproduce the molecular geometries of pyrazole derivatives as determined by X-ray crystallography. nih.govmdpi.com For instance, a study on (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone showed excellent agreement between the DFT-calculated and experimentally determined structures. nih.gov
NLO Properties: While direct experimental measurement of hyperpolarizability can be challenging, theoretical predictions of NLO properties often align with trends observed in experimental studies. nih.gov For example, computational findings that electron-withdrawing groups enhance the NLO response are consistent with experimental observations. nih.gov
Reactivity: Theoretical predictions of reaction mechanisms and product distributions have been shown to be consistent with experimental outcomes. scholaris.caacs.orgnih.gov For example, in a study of the corrosion inhibition of steel by pyrazole derivatives, the theoretical analysis correctly predicted that the derivative with a bromo substituent would have higher inhibitory activity, which was confirmed by experimental measurements. acs.orgnih.gov
This strong correlation between theoretical predictions and experimental observations underscores the power of computational chemistry as a predictive and interpretative tool in the study of this compound and its derivatives. researchgate.netchimicatechnoacta.ruuobaghdad.edu.iq
Structure Activity Relationship Sar Studies of 3,4 Dimethyl Pyrazol 1 Yl Amine Derivatives
Systematic Modification of the Pyrazole (B372694) Ring Substituents
The pyrazole ring is a core component of many biologically active compounds. mdpi.com Modifications to the substituents on this ring can significantly impact the molecule's properties and its interaction with biological targets.
Impact of Methyl Group Position and Substitution on Pyrazole Ring
The position and presence of methyl groups on the pyrazole ring are critical determinants of biological activity. Research has shown that even minor changes in the location of a methyl group can lead to substantial differences in a compound's affinity for its target. For instance, the introduction of a methyl group at the C4 position of the pyrazole ring has been shown to increase affinity for the enzyme CYP2E1 by 50-fold, a much more significant improvement than a methyl group at the C3 position. nih.gov However, the presence of methyl groups at both the 3 and 5 positions can block binding to this enzyme altogether. nih.gov
In some cases, the presence of a methyl group at the 3-position of the pyrazole ring has been found to have no significant impact on antifungal activity. mdpi.com Conversely, in the context of anti-inflammatory and antiedematogenic activity, a meta-methyl substitution on the pyrazole ring has been linked to a reduction in harmful gastrointestinal effects. frontiersin.org The differential activity of isomers, where the methyl group is at the 5-position versus the 3-position, has also been observed during radical polymerization, with the 5-methyl isomer polymerizing at a higher rate. researchgate.net
These findings highlight the nuanced role of methyl group positioning. The increase in hydrophobicity and the potential for specific interactions with hydrophobic pockets within a target protein are likely contributing factors to these observed effects. nih.govontosight.ai
Table 1: Impact of Methyl Group Position on Biological Activity
| Compound/Modification | Target/Activity | Observation | Reference |
|---|---|---|---|
| 4-Methylpyrazole | CYP2E1 | 50-fold increase in affinity compared to pyrazole. | nih.gov |
| 3-Methylpyrazole | CYP2E1 | 2-fold increase in affinity compared to pyrazole. | nih.gov |
| 3,5-Dimethylpyrazole (B48361) | CYP2E1 | Blocked binding. | nih.gov |
| 3-Methyl-pyrazole carboxamide | Antifungal Activity | No significant impact on activity. | mdpi.com |
| Meta-methyl substituted pyrazole | Gastroprotection | Attributed to suppression of harmful gastrointestinal effects. | frontiersin.org |
| 5-Methyl-4-nitropyrazole isomer | Radical Polymerization | Higher polymerization rate than the 3-methyl isomer. | researchgate.net |
Influence of Electron-Donating and Electron-Withdrawing Groups
The electronic properties of substituents on the pyrazole ring play a pivotal role in modulating the biological activity of its derivatives. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the electron distribution within the pyrazole ring, affecting its acidity, basicity, and ability to participate in intermolecular interactions such as hydrogen bonding. encyclopedia.pubmdpi.com
Studies have shown that the nature of the substituent significantly influences activity. For example, in a series of 3,5-aryl-disubstituted pyrazoles, electron-withdrawing groups like a nitro group (NO2) led to higher catalytic activity in the chemical fixation of CO2 compared to electron-donating groups like methyl (Me) or methoxy (B1213986) (MeO). acs.org This was attributed to the lowering of the NH proton's pKa, which facilitates epoxide activation. acs.org Conversely, other research has indicated that electron-donating groups can increase the basicity of the pyrazole ring. encyclopedia.pubmdpi.com
In the context of antioxidant activity, the presence of electron-donating substituents such as hydroxyl (-OH) and methyl (-CH3) on N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives was found to enhance their ability to scavenge free radicals. derpharmachemica.com Specifically, a compound with both hydroxyl and methyl substitutions showed the highest DPPH free radical scavenging activity. derpharmachemica.com In another study, a nitro group (an EWG) also contributed to antioxidant capacity. derpharmachemica.com The effect of substituents can also be position-dependent; for instance, in 4-substituted pyrazoles, electron-donating substituents were found to increase aromaticity, while electron-withdrawing groups decreased it, an observation that is opposite to what is seen in most other substituted pyrazoles. rsc.org
Table 2: Influence of Electron-Donating and Electron-Withdrawing Groups
| Compound Series | Substituent Type | Effect on Activity/Property | Reference |
|---|---|---|---|
| 3,5-Aryl-disubstituted pyrazoles | Electron-withdrawing (e.g., NO2) | Enhanced catalytic activity for CO2 fixation. | acs.org |
| 3,5-Aryl-disubstituted pyrazoles | Electron-donating (e.g., Me, MeO) | Reduced catalytic activity for CO2 fixation. | acs.org |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives | Electron-donating (e.g., -OH, -CH3) | Increased antioxidant activity. | derpharmachemica.com |
| 4-Substituted pyrazoles | Electron-donating | Increased aromaticity. | rsc.org |
| 4-Substituted pyrazoles | Electron-withdrawing | Decreased aromaticity. | rsc.org |
Investigation of Amine Substituent Effects
Nature of the Amine Linker and its Impact on Activity
The linker connecting the pyrazole core to an amine or another functional group is a critical element in determining the molecule's conformational flexibility and its ability to interact with a biological target. The length, rigidity, and chemical nature of this linker can all influence activity.
In the development of inhibitors for Trypanosoma cruzi, a piperidine (B6355638) linker was introduced to connect the phenylpyrazolone core to various substituents. frontiersin.org This modification provided new opportunities for derivatization and served as a valuable starting point for further drug discovery efforts. frontiersin.org Similarly, in the synthesis of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives, the condensation of (3,5-dimethyl-1H-pyrazol-1-yl)methanol with primary amines creates a methylene (B1212753) linker between the pyrazole and the amine nitrogen. derpharmachemica.comresearchgate.net The resulting compounds exhibited varying levels of antioxidant activity, suggesting that the nature of the amine attached to this linker is a key determinant of efficacy. derpharmachemica.com
Steric and Electronic Effects of Amine Substituents
The steric and electronic properties of substituents on the amine nitrogen are crucial for modulating biological activity. Both the size and the electron-donating or electron-withdrawing nature of these substituents can influence how the molecule binds to its target.
In a study of pyrazolylpyrimidinone derivatives as antitubercular agents, replacing a methyl group on the pyrazole with an amino group resulted in comparable activity and significantly improved solubility. acs.org Further modification of this amino group, such as N-acetylation, retained the activity. acs.org When exploring substituents on a phenyl ring attached to the pyrimidinone, polar groups at the para-position were investigated, with a 4-pyridyl ring being more potent than a 3-pyridyl ring, suggesting the importance of hydrogen bond interactions. acs.org
The synthesis of N-substituted pyrazoles from primary amines has shown that a wide variety of both aliphatic and aromatic amines can be used, yielding pyrazoles with diverse N-substituents. acs.orgacs.org Aromatic amines generally gave higher yields, and the reaction tolerated both electron-donating and electron-withdrawing groups on the phenyl ring. acs.orgacs.org This demonstrates the feasibility of systematically varying the amine substituent to fine-tune the properties of the final compound.
Table 3: Effects of Amine Substituents
| Compound Series | Amine Modification | Observation | Reference |
|---|---|---|---|
| Pyrazolylpyrimidinones | Replacement of C5'-methyl with an amino group | Comparable antitubercular activity, improved solubility. | acs.org |
| Pyrazolylpyrimidinones | N-acetylation of the C5'-amino group | Retained antitubercular activity. | acs.org |
| Pyrazolylpyrimidinones | Phenyl ring at R1 replaced with 4-pyridyl or 3-pyridyl | 4-pyridyl derivative was more potent. | acs.org |
| N-Aryl pyrazoles | Electron-donating and -withdrawing substituents on the phenyl ring | Successful synthesis, indicating tolerance for a range of electronic properties. | acs.orgacs.org |
Pharmacophore Design and Scaffold Exploration
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. pjps.pkresearchgate.nethilarispublisher.com This approach is particularly valuable when the three-dimensional structure of the biological target is unknown. pjps.pk By aligning a set of active molecules and identifying common chemical features, a pharmacophore model can be generated to guide the design of new, potentially more potent compounds. pjps.pkresearchgate.net
For pyrazole derivatives, pharmacophore models have been successfully developed to understand their antiproliferative and antimicrobial activities. pjps.pkd-nb.info For instance, a three-point pharmacophore model for antiproliferative pyrazoles identified two hydrophobic groups and one hydrogen bond acceptor as key features. pjps.pk Another model for antitubercular pyrazoles consisted of five points: two hydrogen bond acceptors, one hydrogen bond donor, one hydrophobic group, and one aromatic ring. researchgate.netnih.gov These models can then be used to screen virtual databases for new compounds that fit the pharmacophore or to guide the modification of existing scaffolds. nih.gov
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a known active compound with a different, often isosteric, scaffold while retaining the key functional groups responsible for biological activity. h1.coacs.orgnih.govnih.gov This approach can lead to compounds with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles. h1.coacs.orgnih.gov For pyrazole-containing compounds, scaffold hopping has been employed to discover novel inhibitors of enzymes like dual leucine (B10760876) zipper kinase (DLK). h1.coacs.orgnih.gov In one example, a pyrimidine (B1678525) core was successfully replaced with a pyrazole core, leading to a potent and selective inhibitor with improved physicochemical properties. acs.orgnih.gov This demonstrates the utility of scaffold exploration in expanding the chemical space around a particular pharmacophore and identifying novel drug candidates. h1.codundee.ac.uk
Computational Approaches to SAR (e.g., molecular docking for binding affinity predictions)
Computational methods are indispensable tools in modern drug discovery, providing valuable insights into the interactions between small molecules and their biological targets. For derivatives of 3,4-dimethyl pyrazol-1-yl amine, techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are pivotal in predicting binding affinities and guiding the rational design of more potent and selective compounds. chemmethod.com
Molecular docking simulations, for instance, predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction. ajol.info These models can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-receptor complex. nih.gov For example, docking studies on pyrazole derivatives targeting protein kinases have shown that the pyrazole scaffold can act as a hinge-binder, forming key hydrogen bonds with the backbone of the kinase hinge region. nih.gov The nitrogen atoms of the pyrazole ring are often crucial for these interactions, acting as hydrogen bond acceptors. nih.gov
In a hypothetical molecular docking study of this compound derivatives into a kinase active site, the pyrazole core would likely anchor the molecule in the ATP-binding pocket. The 1-amino group could serve as a versatile point for modification, with different substituents projecting into various sub-pockets of the active site. The methyl groups at positions 3 and 4 can also influence binding; their steric bulk and lipophilicity might either be favorable for occupying a hydrophobic pocket or detrimental if they clash with amino acid residues. nih.gov
The following interactive table illustrates hypothetical binding affinity predictions for a series of this compound derivatives, based on common trends observed in molecular docking studies of pyrazole-based inhibitors.
| Derivative | R-Group on Amino Moiety | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| 1 | -H | -7.5 | Hydrogen bond from amino group to hinge region. |
| 2 | -CH₃ | -7.8 | Additional hydrophobic interaction from methyl group. |
| 3 | -C₆H₅ (Phenyl) | -8.5 | π-π stacking with aromatic residue in active site. |
| 4 | -CH₂C₆H₅ (Benzyl) | -8.9 | Increased flexibility allowing optimal positioning for π-π stacking. |
| 5 | -C(O)CH₃ (Acetyl) | -8.2 | Potential for additional hydrogen bond from carbonyl oxygen. |
QSAR studies complement molecular docking by establishing a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov By analyzing a dataset of compounds with known activities, QSAR models can identify which physicochemical properties (e.g., hydrophobicity, electronic properties, steric factors) are most influential. This allows for the prediction of the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. For pyrazole derivatives, QSAR studies have highlighted the importance of substituent lipophilicity and the presence of hydrogen bond donors/acceptors for their inhibitory activity. mdpi.com
General Principles of Pyrazole Scaffold Optimization in Research
The pyrazole ring is recognized as a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and its ability to interact with a wide range of biological targets. nih.gov The optimization of the pyrazole scaffold is a key strategy in the development of new drugs. Several general principles guide this process:
Bioisosteric Replacement: One common strategy is the bioisosteric replacement of other aromatic or heteroaromatic rings with a pyrazole moiety. nih.gov Pyrazole can serve as a bioisostere for a phenyl ring, often leading to improved potency and better physicochemical properties, such as reduced lipophilicity and enhanced water solubility. nih.gov For instance, replacing a phenyl group with a pyrazole can introduce hydrogen bonding capabilities that were not previously present, leading to stronger interactions with the target protein. nih.gov
Substitution Pattern Modification: The biological activity of pyrazole derivatives can be finely tuned by altering the substitution pattern on the ring. ijrpr.com The positions of substituents can significantly impact the electronic and steric properties of the molecule, which in turn affects its binding affinity and selectivity. ijrpr.com For example, in many kinase inhibitors, a substituent at the N1 position of the pyrazole ring can be directed towards the solvent-exposed region, allowing for the introduction of groups that improve solubility and other pharmacokinetic properties without disrupting the core binding interactions. rsc.org
Scaffold Hopping and Ring Fusion: "Scaffold hopping" involves replacing the central pyrazole core with another heterocyclic system to explore new chemical space and potentially discover novel binding modes or improved properties. Conversely, fusing the pyrazole ring with other rings, such as a pyrimidine to form a pyrazolo[1,5-a]pyrimidine, can create a more rigid structure. rsc.org This rigidity can be advantageous, as it reduces the entropic penalty upon binding to the target, potentially leading to higher affinity. rsc.org
The following table summarizes some common optimization strategies for the pyrazole scaffold and their rationales.
| Optimization Strategy | Rationale | Potential Outcome |
| N1-Alkylation/Arylation | Explore solvent-exposed regions of the binding site; modulate solubility and metabolic stability. | Improved pharmacokinetic properties, potential for additional interactions. |
| C3-Substitution | Target specific sub-pockets within the active site; introduce hydrogen bond donors/acceptors. | Enhanced potency and selectivity. |
| C4-Substitution | Modulate electronic properties of the ring; influence the orientation of other substituents. | Fine-tuning of binding affinity. |
| C5-Substitution | Often directed towards the "gatekeeper" residue in kinases; can influence selectivity. | Improved selectivity over other kinases. |
| Bioisosteric replacement of the pyrazole ring | Explore alternative hydrogen bonding patterns and scaffold geometries. | Novel intellectual property, potentially improved drug-like properties. |
By applying these computational and medicinal chemistry principles, researchers can systematically optimize this compound derivatives to develop potent and selective drug candidates for a variety of therapeutic targets.
Future Directions and Emerging Research Avenues for 3,4 Dimethylpyrazol 1 Yl Amine
The landscape of chemical research is in a constant state of evolution, driven by the pursuit of efficiency, sustainability, and novel applications. For the compound 3,4-Dimethylpyrazol-1-yl amine, a member of the versatile pyrazole (B372694) family, future research is poised to unlock its full potential. The following sections outline emerging research avenues that could define the next chapter for this specific heterocyclic amine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
